2-(Benzyloxy)-5-chloro-4-nitroaniline CAS number
2-(Benzyloxy)-5-chloro-4-nitroaniline CAS number
Technical Whitepaper: 2-(Benzyloxy)-5-chloro-4-nitroaniline (CAS 118534-36-4) in Advanced Synthesis and Thermal Analysis
Executive Summary
2-(Benzyloxy)-5-chloro-4-nitroaniline (CAS: 118534-36-4) is a highly specialized, multi-functional aromatic intermediate[1][2]. While it may appear as a standard substituted aniline, it serves two distinct, highly advanced roles in modern scientific research. First, it is a foundational building block in the synthesis of ultra-potent Antibody-Drug Conjugate (ADC) payloads, specifically achiral analogues of the DNA-alkylating agents CC-1065 and the duocarmycins[3][4][5]. Second, owing to its highly reproducible exothermic degradation profile, it acts as a critical kinetic reference material for calibrating adiabatic and differential scanning calorimeters (DSC) used in the study of autocatalytic nitro decomposition reactions[6][7].
This whitepaper details the physicochemical properties, mechanistic causality in drug synthesis, and step-by-step protocols for utilizing this compound in both chemical and analytical workflows.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 2-(Benzyloxy)-5-chloro-4-nitroaniline is critical for predicting its behavior in both synthetic ring-closure reactions and thermal stress environments.
| Property | Value |
| CAS Number | 118534-36-4[2] |
| Molecular Formula | C13H11ClN2O3[8] |
| Molecular Weight | 278.69 g/mol [8] |
| Monoisotopic Mass | 278.0458 Da[9] |
| Melting Point | 131 - 133 °C[2] |
| Physical Form | Powder[2] |
| SMILES String | NC1=CC(Cl)=C(=O)C=C1OCC2=CC=CC=C2[8][9] |
Application 1: High-Potency API (HPAPI) Synthesis
CC-1065 and the duocarmycins are extremely potent antitumor antibiotics that derive their biological activity from sequence-selective DNA alkylation at the N3 of adenine in the minor groove, initiating a cascade that terminates in apoptotic cell death[4].
To synthesize achiral analogues of these complex natural products, researchers require a highly functionalized precursor to build the cyclopropabenzindole (CBI) or cyclopropapyrroloindole (CPI) alkylating subunits[3][5]. 2-(Benzyloxy)-5-chloro-4-nitroaniline is the ideal scaffold due to the specific causality of its functional groups:
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The Benzyloxy Group: Acts as a robust protecting group for the phenol. In the final biological mechanism of duocarmycins, a free phenol must undergo a Winstein spirocyclization to form the reactive cyclopropane ring that alkylates DNA[5]. The benzyl group protects this crucial oxygen during harsh upstream synthetic steps (such as indole ring closures) and can be selectively removed via hydrogenolysis later.
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The Chloro Group: Modulates the electronic properties of the aromatic ring, tuning the reactivity of the final alkylating agent and stabilizing intermediate transition states during synthesis.
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The Nitro and Amine Groups: Provide the necessary nitrogen scaffolding. The nitro group can be reduced to an amine, yielding a diamine that facilitates the construction of the fused pyrrole/indole pharmacophore[3][5].
Synthetic workflow from 2-(Benzyloxy)-5-chloro-4-nitroaniline to CC-1065 analogues.
Application 2: Kinetic Reference Material in Thermal Analysis
In the field of energetic materials and propellants, determining the service life and thermal stability of compounds is critical[7]. Chervin and Bodman identified 2-(benzyloxy)-5-chloro-4-nitroaniline as a premier candidate for a kinetic reference material[6].
Causality: The compound undergoes a well-behaved, smooth autocatalytic nitro decomposition when subjected to thermal stress[6]. Because its decomposition kinetics (activation energy, pre-exponential factor) are highly reproducible, it serves as a reliable standard to validate the accuracy of heat flow calorimeters and DSC instruments, ensuring that environmental variables do not skew the safety data of unknown energetic materials[6][7].
DSC calibration workflow utilizing the autocatalytic decomposition of the reference material.
Experimental Protocols
Protocol 1: Chemoselective Reduction of the Nitro Group (HPAPI Synthesis)
Goal: Convert 2-(benzyloxy)-5-chloro-4-nitroaniline to the corresponding diamine without cleaving the benzyl ether or hydrodechlorinating the aromatic ring.
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Preparation: Dissolve 1.0 eq of 2-(benzyloxy)-5-chloro-4-nitroaniline in a 1:1 mixture of ethanol and ethyl acetate.
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Reagent Addition: Add 5.0 eq of Stannous Chloride dihydrate (SnCl₂·2H₂O). Causality: SnCl₂ is a mild reducing agent that selectively targets the nitro group. Standard palladium-catalyzed hydrogenation (H₂/Pd-C) is avoided here as it risks premature debenzylation or removal of the critical chloro group.
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Reaction: Heat the mixture to 70 °C and stir for 2-4 hours under a nitrogen atmosphere.
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Quenching: Cool to room temperature and slowly pour into saturated aqueous NaHCO₃ to neutralize the acid and precipitate tin salts. Filter through a pad of Celite.
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Extraction: Extract the filtrate with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Self-Validation System: Perform LC-MS analysis. The starting material mass [M+H]⁺ is ~279.05 Da[9]. The successful product will show a mass shift corresponding to the loss of two oxygen atoms and the addition of two protons (M-30), confirming successful chemoselective reduction.
Protocol 2: DSC Calibration via Autocatalytic Decomposition
Goal: Calibrate thermal analysis equipment using the compound's established decomposition profile[6][7].
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Sample Loading: Weigh exactly 2.0 - 5.0 mg of 2-(benzyloxy)-5-chloro-4-nitroaniline into an aluminum DSC pan and seal hermetically.
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Instrument Setup: Load the sample pan and an empty reference pan into the Differential Scanning Calorimeter.
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Thermal Profiling: Apply a dynamic heating program (e.g., 5 °C/min from 50 °C to 300 °C) under a constant nitrogen purge.
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Data Acquisition: Record the thermogram. Causality: The initial endotherm will correspond to the compound's melting point (131-133 °C)[2], providing an exact temperature calibration point. As heating continues, a sharp exotherm will appear, representing the autocatalytic nitro decomposition[6].
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Self-Validation System: The onset temperature and enthalpy of the exothermic peak must match the established kinetic parameters for this specific reference material. If the calculated activation energy deviates from literature standards, the instrument's heat flow sensors require recalibration.
References
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LookChem. "2-Amino-4-chloro-5-nitrophenol CAS 6358-07-2 Downstream Products." 1
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WIPO (Google Patents). "WO2002030894A2 - Compositions and methods of the use thereof achiral analogues of cc-1065 and the duocarmycins."3
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ResearchGate. "The search for kinetic reference materials for adiabatic and differential scanning calorimetry." 6
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DTIC. "Proceedings of the Workshop on the Microcalorimetry of Energetic Materials." 7
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Sigma-Aldrich. "2-(benzyloxy)-5-chloro-4-nitroaniline | 118534-36-4."2
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BLD Pharm. "118534-36-4 | 2-(Benzyloxy)-5-chloro-4-nitroaniline." 8
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PubChemLite. "118534-36-4 (C13H11ClN2O3)." 9
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WIPO (Google Patents). "WO2011133039A2 - Novel conjugates of cc-1065 analogs and bifunctional linkers." 4
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WIPO (Google Patents). "WO2002030894A2 - CC-1065 and the duocarmycins achiral analogues." 5
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-(benzyloxy)-5-chloro-4-nitroaniline | 118534-36-4 [sigmaaldrich.com]
- 3. WO2002030894A2 - Compositions and methods of the use thereof achiral analogues of cc-1065 and the duocarmycins - Google Patents [patents.google.com]
- 4. WO2011133039A2 - Novel conjugates of cc-1065 analogs and bifunctional linkers - Google Patents [patents.google.com]
- 5. WO2002030894A2 - Compositions and methods of the use thereof achiral analogues of cc-1065 and the duocarmycins - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
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